molecular formula C8H6BrNO B586326 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1196154-87-6

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B586326
CAS No.: 1196154-87-6
M. Wt: 212.046
InChI Key: ITOQDFKOUQIHIB-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a heterocyclic compound with the molecular formula C8H6BrNO. It is a brominated derivative of cyclopenta[B]pyridin-5-one, characterized by a bromine atom at the 3-position of the cyclopenta[B]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can be achieved through several methods. One common approach involves the direct bromination of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Another method involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Substituted cyclopenta[B]pyridin-5-one derivatives.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in proteins .

Properties

IUPAC Name

3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOQDFKOUQIHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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